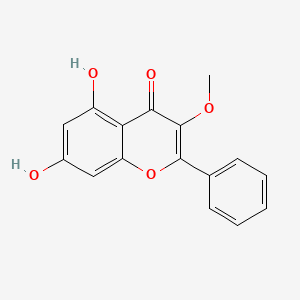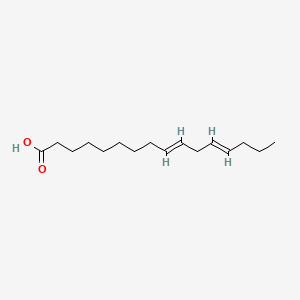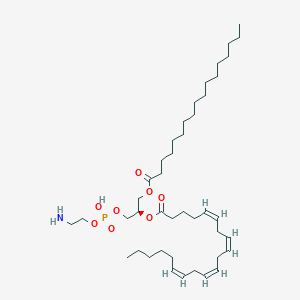
Ropazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropazine is a compound belonging to the class of triazine herbicides. It is primarily used in agricultural settings to control broadleaf weeds and grasses. Triazine herbicides, including this compound, are known for their effectiveness in pre- and post-emergence weed control, making them valuable tools in crop management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ropazine typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The process begins with the chlorination of cyanuric acid to form cyanuric chloride. This intermediate is then reacted with amines such as ethylamine or isopropylamine to produce this compound. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ropazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often less active than the parent compound.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms of this compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxidized metabolites. These products can have different levels of herbicidal activity compared to the parent compound.
Scientific Research Applications
Ropazine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of triazine herbicides’ reactivity and environmental fate.
Biology: Research on this compound’s effects on plant physiology and its mechanism of action in inhibiting photosynthesis.
Medicine: Investigations into the potential endocrine-disrupting effects of this compound and its metabolites.
Industry: Development of new formulations and delivery systems for more effective and environmentally friendly herbicides.
Mechanism of Action
Ropazine exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, binding to the D1 protein and blocking the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, ultimately leading to the death of the plant. The molecular pathways involved include the inhibition of electron flow and the generation of reactive oxygen species, which cause cellular damage.
Comparison with Similar Compounds
Similar Compounds
- Atrazine
- Simazine
- Propazine
Comparison
This compound shares structural similarities with other triazine herbicides like atrazine, simazine, and pthis compound. it is unique in its specific binding affinity to the D1 protein in the photosystem II complex, which can result in different levels of herbicidal activity and environmental persistence. Additionally, this compound’s metabolic pathways and degradation products may vary, influencing its overall impact on the environment and non-target organisms.
Properties
Molecular Formula |
C24H26N4 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19- |
InChI Key |
UZDGLRYWBSKLQY-PLRJNAJWSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N\N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
1-benzhydryl-4-(6-methyl-2-pyridylmethyleneimino)piperazine ropizine SC-13504 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
